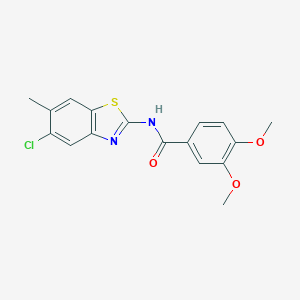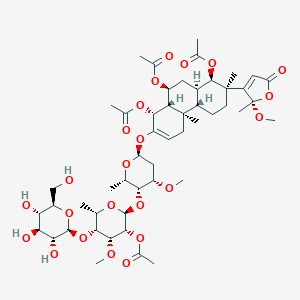
Emethallicin D
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Emethallicin D is a natural compound that is derived from a marine bacterium called Streptomyces sp. It is a type of polyketide that has been found to possess potent biological activities. This compound is of great interest to researchers due to its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of Emethallicin D is not fully understood. However, it is believed to work by inhibiting the synthesis of essential cellular components in bacteria, fungi, and viruses. This compound has been found to inhibit the activity of enzymes involved in the biosynthesis of cell wall components, nucleic acids, and proteins.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of bacteria, fungi, and viruses. This compound has also been found to induce apoptosis, which is a form of programmed cell death, in cancer cells. Additionally, this compound has been found to have anti-inflammatory and immunomodulatory effects.
実験室実験の利点と制限
Emethallicin D has several advantages for lab experiments. It is a natural compound that can be easily obtained from Streptomyces sp. It has potent biological activities that make it an ideal candidate for testing in various disease models. However, this compound also has some limitations. It is a complex molecule that is difficult to synthesize, which limits its availability for testing. Additionally, this compound has poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on Emethallicin D. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the identification of the molecular targets of this compound. This will help to better understand the mechanism of action of this compound and may lead to the development of more potent analogs. Additionally, future research could focus on the development of this compound as a therapeutic agent for various diseases, including bacterial and fungal infections and cancer.
Conclusion:
This compound is a natural compound that has potent biological activities. It has been found to possess antibacterial, antifungal, antiviral, and anticancer properties. This compound has several advantages for lab experiments, including its natural origin and potent biological activities. However, it also has some limitations, including its complex structure and poor solubility in water. Future research on this compound could lead to the development of more efficient synthesis methods and the identification of molecular targets, which could lead to the development of more potent analogs. Additionally, this compound could be developed as a therapeutic agent for various diseases.
合成法
Emethallicin D is a complex molecule that is difficult to synthesize. It is usually obtained from the fermentation broth of Streptomyces sp. However, several methods have been developed to synthesize this compound in the laboratory. One such method involves the use of chemical synthesis, which involves the assembly of the molecule from smaller building blocks. Another method involves the use of genetic engineering techniques to produce this compound in bacteria.
科学的研究の応用
Emethallicin D has been the subject of extensive research due to its potential as a therapeutic agent. It has been found to possess several biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. This compound has been found to be effective against a wide range of bacterial and fungal pathogens, including multidrug-resistant strains. It has also been found to have antiviral activity against several viruses, including HIV and influenza.
特性
CAS番号 |
126399-02-8 |
|---|---|
分子式 |
C34H28N2O8S3 |
分子量 |
688.8 g/mol |
IUPAC名 |
[(4S,5S)-2,13-dioxo-16-(2-phenylacetyl)oxy-8-oxa-22,23,24-trithia-3,14-diazahexacyclo[10.9.3.01,14.03,12.04,10.015,20]tetracosa-6,9,17,19-tetraen-5-yl] (2R)-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C34H28N2O8S3/c37-26(16-20-8-3-1-4-9-20)43-24-13-7-12-22-17-33-31(40)36-28-23(18-34(36,46-47-45-33)32(41)35(33)27(22)24)19-42-15-14-25(28)44-30(39)29(38)21-10-5-2-6-11-21/h1-15,19,24-25,27-29,38H,16-18H2/t24?,25-,27?,28-,29+,33?,34?/m0/s1 |
InChIキー |
PKNBNLAMHBXNTK-CQYRBGJRSA-N |
異性体SMILES |
C1C2=CC=CC(C2N3C14C(=O)N5[C@@H]6[C@H](C=COC=C6CC5(C3=O)SSS4)OC(=O)[C@@H](C7=CC=CC=C7)O)OC(=O)CC8=CC=CC=C8 |
SMILES |
C1C2=CC=CC(C2N3C14C(=O)N5C6C(C=COC=C6CC5(C3=O)SSS4)OC(=O)C(C7=CC=CC=C7)O)OC(=O)CC8=CC=CC=C8 |
正規SMILES |
C1C2=CC=CC(C2N3C14C(=O)N5C6C(C=COC=C6CC5(C3=O)SSS4)OC(=O)C(C7=CC=CC=C7)O)OC(=O)CC8=CC=CC=C8 |
同義語 |
emethallicin D |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2S,5S)-5-[[(2S)-1-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-1-oxohexan-2-yl]amino]-N-butyl-6-cyclohexyl-4-hydroxy-2-propan-2-ylhexanamide](/img/structure/B236203.png)


![N-{3-[(5-bromo-1-naphthoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236233.png)
![2-chloro-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B236236.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide](/img/structure/B236245.png)




![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-furamide](/img/structure/B236283.png)
